molecular formula C6HClF3N3S B14744698 5-Chloro-7-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine CAS No. 1998-60-3

5-Chloro-7-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine

Cat. No.: B14744698
CAS No.: 1998-60-3
M. Wt: 239.61 g/mol
InChI Key: DHXRSAUXQWTQQU-UHFFFAOYSA-N
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Description

5-Chloro-7-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a thiazole ring fused to a pyrimidine ring, with chloro and trifluoromethyl substituents. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiazole with a suitable chloro-substituted pyrimidine derivative in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring, to yield different oxidation states and functional groups.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted thiazolo[5,4-d]pyrimidine derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced .

Mechanism of Action

The mechanism of action of 5-Chloro-7-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic function. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type and binding affinity . These interactions lead to downstream effects on cellular signaling pathways and biological processes, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Chloro-7-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine lies in its combination of chloro and trifluoromethyl substituents, which confer specific electronic and steric properties. These features enhance its binding affinity to molecular targets and contribute to its diverse biological activities, making it a valuable compound in medicinal chemistry and pharmaceutical research .

Properties

CAS No.

1998-60-3

Molecular Formula

C6HClF3N3S

Molecular Weight

239.61 g/mol

IUPAC Name

5-chloro-7-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine

InChI

InChI=1S/C6HClF3N3S/c7-5-12-3(6(8,9)10)2-4(13-5)14-1-11-2/h1H

InChI Key

DHXRSAUXQWTQQU-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N=C(N=C2S1)Cl)C(F)(F)F

Origin of Product

United States

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